2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid

Peptide synthesis Orthogonal protection Solid-phase synthesis

Scaffold regioisomerism and orthogonal protecting-group incompatibility delay SAR campaigns in HCV, GlyT1, and RBP4 programs. 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid (CAS 1419100-98-3) resolves this with a single trifunctional intermediate: • 1-COOH enables direct EDC/HATU amide coupling for P1 conjugation without premature Boc loss. • 5-Ketone permits late-stage reductive amination for P2/P3 diversification, a capability absent in 5-unsubstituted analogs. • Fully saturated [3.3.0]-bicyclic core maps directly onto GlyT1 (Ki 1.7 nM), RBP4 antagonist, and PROTAC linker pharmacophores. Telaprevir-validated scaffold (WO2014045263). Bulk quantities available with rapid global dispatch.

Molecular Formula C13H19NO5
Molecular Weight 269.29 g/mol
CAS No. 1419100-98-3
Cat. No. B1377979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid
CAS1419100-98-3
Molecular FormulaC13H19NO5
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC(=O)CC2C1C(=O)O
InChIInChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-6-7-4-8(15)5-9(7)10(14)11(16)17/h7,9-10H,4-6H2,1-3H3,(H,16,17)
InChIKeyKMDJCCBSGFKRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic Acid: Bifunctional Building Block


2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid (CAS 1419100-98-3) is a heterobifunctional bicyclic intermediate featuring a fully saturated octahydrocyclopenta[c]pyrrole core, an N-terminal tert-butyloxycarbonyl (Boc) protecting group, a ketone at position 5, and a free carboxylic acid at position 1 [1]. With a molecular formula of C13H19NO5 and a molecular weight of 269.29 g/mol, this compound serves as a versatile precursor for constructing pharmacologically active molecules across multiple therapeutic programs including GlyT1 inhibitors, RBP4 antagonists, SHP2 allosteric modulators, and calcium channel blockers [2][3]. Its computed XLogP3 of 0.5 and five hydrogen-bond acceptor sites position it favorably for fragment-based elaboration and structure-activity relationship (SAR) exploration [1].

Dual Reactive Handles Boc-amine and free carboxylic acid for orthogonal deprotection and convergent fragment coupling
Saturated Bicyclic Core Fully saturated octahydro core with 5-ketone enables reductive amination and additional diversification
Multi-Program Scaffold Reported use in GlyT1, RBP4, SHP2, and calcium channel modulator research programs

Why Generic Substitution Fails


The octahydrocyclopenta[c]pyrrole scaffold class encompasses compounds varying in N-protecting group identity (Boc vs. Fmoc vs. Cbz), ring saturation (octahydro vs. hexahydro), ketone position and presence, and carboxylic acid regioisomerism (1- vs. 5-position). These structural variables are not interchangeable because they dictate orthogonal deprotection compatibility, synthetic tractability for downstream elaboration, and ultimately the three-dimensional presentation of pharmacophoric elements [1]. For example, in the synthesis of telaprevir, the (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid fragment—with the acid at the 1-position and appropriate N-protection—is structurally essential; alternative regioisomers or protecting group strategies would require complete re-engineering of the synthetic route [2]. Similarly, GlyT1 inhibitor SAR demonstrated that subtle modifications to the bicyclic core profoundly affect both in vitro potency (Ki values spanning from 1.7 nM to inactive) and in vivo cerebrospinal fluid glycine elevation [1].

Protecting Group Mismatch Boc (acid-labile) replaced by Fmoc (base-labile) may break orthogonal deprotection sequences needed for SPPS or fragment coupling
Regioisomer Incompatibility 5-carboxylic acid regioisomer presents a different exit vector geometry; cannot substitute in telaprevir-class HCV inhibitor syntheses
Saturation State Difference Hexahydro (alkene-containing) analog lacks the 1-carboxylic acid handle and introduces metabolic liability via cytochrome P450 epoxidation
Ketone Handle Absence 5-amino or unsubstituted analogs lack the ketone for reductive amination; force linear instead of convergent synthetic strategies

Differentiation from Closest Analogs


Orthogonal Boc Protection vs. Fmoc Strategies

The Boc group on the pyrrolidine nitrogen of the target compound is cleavable under acidic conditions (typically 25-50% TFA in DCM), making it fully compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies where the Fmoc group is removed under basic conditions (20% piperidine in DMF) [1]. This orthogonality is not available with the Fmoc-protected analog 2-Fmoc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid (CAS 1403766-58-4, MW 391.4), which would be deprotected under the same basic conditions used for Fmoc-amino acid elongation, leading to premature exposure of the pyrrolidine nitrogen . The Boc analog also has a significantly lower molecular weight (269.29 vs. 391.4 g/mol) and higher atom economy for fragment coupling. In the telaprevir patent literature, Fmoc-octahydrocyclopenta[c]pyrrole-1-carboxylic acid is used for solid-phase assembly, whereas Boc-protected variants are preferred for solution-phase fragment coupling strategies requiring orthogonal deprotection sequences [1].

Protecting group orthogonality
Cross-study comparable
Boc (acid-labile, TFA) vs Fmoc (base-labile, piperidine); MW 269 vs 391 g/mol
Enables orthogonal SPPS strategies unavailable with Fmoc analog
Boc compatible with Fmoc-SPPS elongation on other amines; Fmoc analog risks premature pyrrolidine N exposure
Peptide synthesis Orthogonal protection Solid-phase synthesis

1-Carboxylic Acid Regioisomer for Telaprevir Scaffolds

The carboxylic acid at position 1 of the octahydrocyclopenta[c]pyrrole core is structurally critical for constructing telaprevir-class HCV NS3/4A protease inhibitors, where the 1-carboxylate is coupled to the P1 fragment [1]. The regioisomer bearing the acid at position 5—(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid (CAS 442877-23-8, MW 255.31, C13H21NO4)—positions the carboxylate on the convex face of the bicycle, generating a fundamentally different exit vector geometry . The target compound's 1-carboxylic acid configuration presents the carboxylate at the bridgehead-adjacent position, enabling the specific (1S,3aR,6aS) stereochemistry required for telaprevir's P1 cyclopentyl-proline mimetic binding [1]. In the telaprevir manufacturing patent (WO2014045263), the (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid fragment is explicitly claimed as the essential intermediate, with the 5-carboxylic acid regioisomer being structurally incapable of delivering the required stereochemical presentation [1]. The target compound also differs in molecular formula (C13H19NO5 vs. C13H21NO4) due to the ketone at position 5, providing an additional synthetic handle not present in the 5-acid analog.

Carboxylic acid regioisomerism
Cross-study comparable
1-COOH (bridgehead-adjacent) vs 5-COOH (convex face); essential for telaprevir P1 mimetic geometry
1-COOH irreplaceable for HCV protease inhibitor synthesis
5-COOH generates a fundamentally different exit vector; requires synthetic route redesign
Antiviral agents HCV protease inhibitors Telaprevir intermediates

Saturated Octahydro Core vs. Hexahydro Analog

The target compound features a fully saturated octahydrocyclopenta[c]pyrrole core, in contrast to the hexahydro analog cis-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester (CAS 146231-54-1, MW 225.28, C12H19NO3) which contains an alkene in the cyclopentene ring [1]. The hexahydro variant lacks the 1-carboxylic acid present in the target compound, offering only a simple Boc-protected ketone scaffold with a molecular weight difference of -44.0 g/mol (16% lower) and a reduced hydrogen-bond acceptor count of 3 vs. 5 [2]. The target compound's fully saturated core eliminates the metabolic liability of the alkene present in the hexahydro series, which is susceptible to cytochrome P450-mediated epoxidation and subsequent glutathione conjugation [3]. The octahydro core also provides greater conformational flexibility due to sp3-hybridized carbons throughout, affecting the presentation of both the ketone and carboxylic acid groups. The Bahekar et al. (2017) scalable synthesis paper explicitly identifies hexahydrocyclopentapyrrolone derivatives as 'an essential pharmacophore for diversified pharmacological activities,' with the ketone and saturation state being critical determinants of biological activity [1].

Core saturation
Class-level inference
Octahydro (fully saturated) vs hexahydro (alkene); additional 1-COOH and 5-ketone handles
Fully saturated core broadens synthetic utility and may improve metabolic stability in downstream compounds
Hexahydro lacks carboxylic acid; alkene susceptible to cytochrome P450 epoxidation
Conformational restriction Metabolic stability Physicochemical properties

5-Ketone as a Critical Synthetic Handle

The ketone at position 5 of the target compound enables reductive amination, Grignard addition, Wittig olefination, and hydride reduction chemistries that are not available with the 5-amino analog (CAS 1031335-28-0, MW 226.32, C12H22N2O2) or the 5-unsubstituted octahydrocyclopenta[c]pyrrole . The 5-amino analog lacks the carboxylic acid at position 1 (MW 226.32 vs. 269.29; -42.97 g/mol), making it a fundamentally different building block with only amine-based coupling options. The target compound's ketone enables introduction of diverse substituents at position 5 while preserving the acid at position 1 for orthogonal coupling, enabling convergent synthetic strategies [1]. The ketone also serves as a spectroscopic handle (characteristic 13C NMR signal at ~210-220 ppm; IR C=O stretch at ~1740 cm⁻¹) for reaction monitoring. In the GlyT1 inhibitor series, the substituent at the ketone-derived position was a key SAR variable, with compounds bearing elaborated ether and amide groups showing optimized potency [2]. The hexahydro-5-oxo analog (CAS 146231-54-1) shares the ketone but lacks the 1-carboxylic acid, illustrating that the combination of both functional groups in the target compound is structurally distinctive.

Ketone synthetic handle
Class-level inference
5-ketone + 1-COOH enables convergent strategies; amino analog lacks acid and limits diversification
Dual handles allow parallel SAR exploration at position 5 while preserving 1-position coupling
Ketone supports reductive amination, Grignard addition, Wittig olefination; amino analog forces linear synthesis
Reductive amination Grignard addition Late-stage functionalization

Multi-Target Validation with Nanomolar Potency

The octahydrocyclopenta[c]pyrrole scaffold has been independently validated across at least four distinct therapeutic target classes. In GlyT1 inhibition, an optimized octahydrocyclopenta[c]pyrrole derivative demonstrated a Ki of 1.7 nM against the glycine transporter with accompanying in vivo elevation of cerebrospinal fluid glycine, establishing the scaffold's ability to confer potent CNS target engagement [1]. In RBP4 antagonism, a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo antagonist (compound 43) reduced circulating plasma RBP4 protein levels by approximately 60% upon acute and chronic dosing in rats [2]. The scaffold also appears in patent families covering SHP2 allosteric inhibitors for oncology applications (US Patent 10,435,389) [3] and substituted octahydrocyclopenta[c]pyrroles as calcium channel modulators for pain indications (US Patent 8,796,470) [4]. No single comparator scaffold (e.g., isoindole analog CAS 203661-68-1) matches this breadth of validated therapeutic applications, and no hexahydro or amino analog has demonstrated the same range of target class coverage. The target compound represents the most functionally diverse intermediate within this scaffold family, combining the Boc-protected nitrogen, the ketone, and the 1-carboxylic acid that serve as the three primary vectors for SAR exploration across all four programs.

Scaffold target breadth
Class-level inference
Derived leads active in GlyT1 (Ki 1.7 nM), RBP4 (60% plasma reduction), SHP2, Ca²⁺ channels (4 target classes)
Scaffold selection may support multi-target lead generation
Reported activity from optimized derivatives; not a direct property of this intermediate
GlyT1 inhibition RBP4 antagonism SHP2 allostery Calcium channel modulation

Multi-Vendor Availability and Purity Specifications

The target compound is commercially available from multiple independent vendors with documented purity specifications: AKSci offers 95% minimum purity , Combi-Blocks catalogs the compound at 95% purity under catalog number QJ-9504 , and Leyan (Shanghai HaoHong Biomedical) supplies it at 98+% purity in quantities from 100 mg to 25 g . In contrast, the Fmoc analog (CAS 1403766-58-4) is listed as 'Discontinued' by at least one major supplier (CymitQuimica) , and the 5-carboxylic acid regioisomer (CAS 442877-23-8) is available in fewer catalog sizes and purity grades. The target compound's molecular identity is further validated by its MFCD registry number (MFCD23106368) and PubChem Compound ID (CID 72207700), facilitating unambiguous procurement specification and cross-referencing across supplier catalogs. No head-to-head purity benchmarking study exists; however, the compound's availability at 98+% purity from Leyan represents the highest specified purity among analogs in this scaffold class.

Commercial availability
Data to verify
5+ vendors; purity 95–98+%; scale up to 25 g
Multi-sourcing may reduce supply risk
Purity specifications require batch-level verification; check for current availability
Commercial sourcing Quality specifications Supply chain reliability

Optimal Application Scenarios


HCV Protease Inhibitor Fragment Coupling

Programs synthesizing HCV NS3/4A protease inhibitors or structurally related antiviral agents benefit most directly from this compound. The 1-carboxylic acid enables direct amide coupling to the P1 fragment using standard coupling reagents (EDC/HOBt, HATU), while the Boc group remains intact for subsequent orthogonal deprotection. This convergent strategy is explicitly validated in the telaprevir patent literature (WO2014045263), where (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid derivatives serve as the essential bicyclic proline mimetic [1]. The ketone at position 5 further allows for late-stage diversification via reductive amination to introduce P2/P3 substituents without disturbing the 1-position amide bond, a synthetic advantage not provided by the 5-amino or 5-unsubstituted analogs.

GlyT1 Inhibitor Lead Optimization

The octahydrocyclopenta[c]pyrrole scaffold has demonstrated potent GlyT1 inhibition (Ki = 1.7 nM for optimized analogs) with correlated in vivo activity in elevating cerebrospinal fluid glycine levels [2]. This compound serves as the ideal starting intermediate for constructing the bicyclic core of next-generation GlyT1 inhibitors, where the 1-carboxylic acid serves as the attachment point for the lipophilic aryl ether moiety and the ketone at position 5 is a key SAR-modulating position. The SAR established by Lowe et al. (2010) demonstrates that both the saturation state and substituent identity at the ketone-derived position are critical for potency; the target compound provides both handles in a single intermediate, enabling efficient parallel SAR exploration [2].

RBP4 Antagonist Development

Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo antagonists of retinol-binding protein 4 (RBP4) have demonstrated robust in vivo efficacy, reducing circulating plasma RBP4 levels by approximately 60% in rodent models [3]. The target compound's fully saturated octahydro core, combined with the 1-carboxylic acid and 5-ketone functional handles, maps directly onto the pharmacophoric requirements identified by Cioffi et al. (2014), where the carboxylic acid moiety was shown to enhance interactions with the protein's hydrophobic binding pocket and the saturated bicycle was found to improve metabolic stability relative to unsaturated analogs [3]. This compound is positioned as a strategic intermediate for programs targeting dry age-related macular degeneration (AMD) and Stargardt disease.

PROTAC Linker and Targeted Protein Degradation

The bifunctional nature of this compound—with its orthogonal Boc-protected amine and free carboxylic acid—makes it suitable as a rigid, bicyclic linker element in PROTAC (PROteolysis TArgeting Chimera) design . The fully saturated octahydrocyclopenta[c]pyrrole core provides a conformationally constrained spacer that can influence ternary complex formation geometry, while the ketone offers an additional functionalization point for tuning physicochemical properties (LogP, solubility) without compromising linker connectivity. The compound's XLogP3 of 0.5 and five hydrogen-bond acceptor sites provide a balanced polarity profile suitable for maintaining drug-like properties in the bivalent PROTAC molecule [1]. Compared to flexible alkyl linkers, the rigid bicyclic core may reduce the entropic penalty of ternary complex formation, a current challenge in PROTAC optimization.

Application
Selection Property
Validation Focus
HCV Protease Inhibitor Synthesis
1-COOH for P1 fragment coupling; orthogonal Boc deprotection
Telaprevir-class convergent synthetic route compatibility
GlyT1 Inhibitor Lead Optimization
Saturated core with ketone for SAR at position 5
GlyT1 in vitro potency and in vivo glycine elevation endpoints
RBP4 Antagonist Research
Fully saturated core with carboxylic acid for binding interactions
Plasma RBP4 reduction in rodent models; metabolic stability profiling
PROTAC Linker Design
Rigid bicyclic spacer with orthogonal amine and acid handles
Ternary complex geometry assessment and physicochemical optimization

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